3-(3-Fluorobenzyl)indolin-2-one 3-(3-Fluorobenzyl)indolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15813205
InChI: InChI=1S/C15H12FNO/c16-11-5-3-4-10(8-11)9-13-12-6-1-2-7-14(12)17-15(13)18/h1-8,13H,9H2,(H,17,18)
SMILES:
Molecular Formula: C15H12FNO
Molecular Weight: 241.26 g/mol

3-(3-Fluorobenzyl)indolin-2-one

CAS No.:

Cat. No.: VC15813205

Molecular Formula: C15H12FNO

Molecular Weight: 241.26 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Fluorobenzyl)indolin-2-one -

Specification

Molecular Formula C15H12FNO
Molecular Weight 241.26 g/mol
IUPAC Name 3-[(3-fluorophenyl)methyl]-1,3-dihydroindol-2-one
Standard InChI InChI=1S/C15H12FNO/c16-11-5-3-4-10(8-11)9-13-12-6-1-2-7-14(12)17-15(13)18/h1-8,13H,9H2,(H,17,18)
Standard InChI Key RMRPRDXEOZABPU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC(=CC=C3)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(3-Fluorobenzyl)indolin-2-one features an indolin-2-one core (a bicyclic structure comprising a benzene ring fused to a pyrrolidone moiety) substituted at the 3-position with a 3-fluorobenzyl group. The fluorine atom at the meta position of the benzyl substituent introduces electronegativity and influences molecular polarity . Key structural parameters include:

PropertyValueSource
Molecular formulaC₁₅H₁₂FNO
Molecular weight241.26 g/mol
XLogP32.9
Hydrogen bond donors1
Hydrogen bond acceptors2
Rotatable bonds2

The SMILES notation C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC(=CC=C3)F encapsulates its connectivity, while the InChIKey RMRPRDXEOZABPU-UHFFFAOYSA-N provides a unique identifier for database searches .

Synthetic Methodologies

Ionic Liquid-Mediated Synthesis

A validated route to analogous indolin-2-ones involves ionic liquid catalysis. For example, TMGT (tetramethylguanidinium trifluoroacetate) facilitates the Friedel-Crafts alkylation of isatin derivatives with indoles at room temperature . Adapting this protocol:

  • Step 1: Condensation of isatin with 3-fluorobenzyl bromide in [BMIM]BF₄–LiCl yields 3-(3-fluorobenzyl)-3-hydroxyindolin-2-one.

  • Step 2: Dehydration using TMGT at 50°C produces the target compound .

This method achieves yields >75% with recyclable solvents, aligning with green chemistry principles .

Alternative Approaches

  • Metal-Catalyzed Cross-Coupling: Palladium-mediated Suzuki coupling could install the fluorobenzyl group onto preformed indolin-2-one .

  • Solid-Phase Synthesis: Immobilized indolinone scaffolds permit sequential benzylation and fluorination, though this remains untested for this specific derivative .

Biological Activities and Mechanisms

α-Glucosidase Inhibition

Fluorobenzyl-substituted indolin-2-ones exhibit potent inhibition of α-glucosidase, a target for diabetes management. Compound 4j (a 2-fluorobenzyl analog) demonstrated an IC₅₀ of 5.98 ± 0.11 μM, surpassing acarbose (IC₅₀ = 145.95 μM) . Docking studies suggest:

  • Hydrogen bonding between the carbonyl oxygen and catalytic residues (Asp349, Arg439).

  • π-π stacking of the fluorobenzyl group with Phe157 and Phe178 .

Tyrosine Kinase Modulation

3-Substituted indolin-2-ones selectively inhibit receptor tyrosine kinases (RTKs) like VEGF and PDGF at submicromolar concentrations . The fluorobenzyl group may enhance selectivity by occupying hydrophobic pockets adjacent to the ATP-binding site .

Pharmacological Applications

Anticancer Activity

Structural analogs inhibit pro-angiogenic kinases (e.g., VEGFR2) at IC₅₀ values <1 μM . The fluorobenzyl group’s electron-withdrawing effects may enhance binding to kinase active sites .

Future Directions

  • Structure-Activity Relationships: Systematic variation of substituents on the benzyl and indolinone rings could optimize potency .

  • In Vivo Studies: Pharmacokinetic profiling in rodent models is needed to assess bioavailability and toxicity.

  • Crystallographic Analysis: Co-crystallization with α-glucosidase or VEGFR2 would clarify binding modes .

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